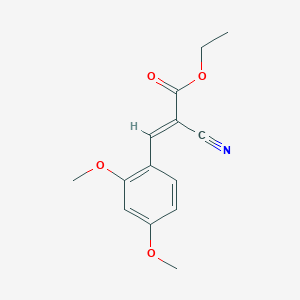
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide is a synthetic organic compound characterized by the presence of nitro groups and a pentafluorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the pentafluorobenzyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, and pentafluorobenzyl chloride. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Safety measures are crucial due to the reactive nature of the nitro groups.
化学反应分析
Types of Reactions
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of advanced materials or as a component in specialized chemical processes.
作用机制
The mechanism of action of 3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide would depend on its specific interactions with molecular targets. The nitro groups may participate in redox reactions, while the pentafluorobenzyl moiety could influence the compound’s binding affinity to certain proteins or enzymes. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzamide: Lacks the pentafluorobenzyl group.
N-(2,3,4,5,6-Pentafluorobenzyl)-benzamide: Lacks the nitro groups.
3,5-Dinitro-N-benzyl-benzamide: Lacks the fluorine atoms.
Uniqueness
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide is unique due to the combination of nitro groups and a pentafluorobenzyl moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H6F5N3O5 |
|---|---|
分子量 |
391.21 g/mol |
IUPAC 名称 |
3,5-dinitro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H6F5N3O5/c15-9-8(10(16)12(18)13(19)11(9)17)4-20-14(23)5-1-6(21(24)25)3-7(2-5)22(26)27/h1-3H,4H2,(H,20,23) |
InChI 键 |
ODUGCUGFQISEBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)
![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)

![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)


![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12010512.png)



![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12010542.png)
![5-(4-methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010550.png)
